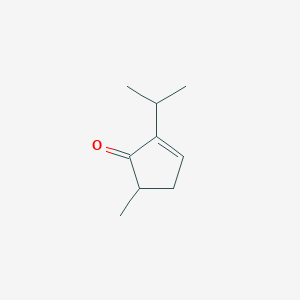
Pulegenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pulegone is a naturally occurring organic compound found in the essential oils of various plants, particularly those in the mint family such as Nepeta cataria (catnip), Mentha piperita (peppermint), and pennyroyal . It is classified as a monoterpene and is characterized by its strong minty aroma. Pulegone is a clear, colorless oily liquid and is used in flavoring agents, perfumery, and aromatherapy .
準備方法
Synthetic Routes and Reaction Conditions
Pulegone can be synthesized through several methods. One common synthetic route involves the cyclization of citronellal, which is then oxidized to form pulegone . Another method includes the isomerization of isopulegol, followed by oxidation . The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of pulegone primarily involves the extraction from natural sources. The essential oils containing pulegone are extracted through steam distillation or cold pressing of the plant material . Steam distillation involves passing steam through the plant material, causing the essential oil to evaporate. The vapors are then condensed and collected. Cold pressing involves physically pressing the plant material to release the oil.
化学反応の分析
Types of Reactions
Pulegone undergoes various chemical reactions, including:
Oxidation: Pulegone can be oxidized to form menthofuran, a major metabolite.
Reduction: Pulegone can be reduced to menthone and isomenthone through the action of pulegone reductase.
Substitution: Pulegone can undergo substitution reactions, particularly at the double bond and ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of acids or bases as catalysts.
Major Products
Oxidation: Menthofuran
Reduction: Menthone and isomenthone
Substitution: Various substituted pulegone derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
Pulegone has a wide range of scientific research applications:
Chemistry: Pulegone is used as a starting material for the synthesis of other compounds, including menthol and menthone.
Biology: Pulegone has been studied for its insecticidal properties and its role in plant defense mechanisms.
Medicine: Pulegone has potential therapeutic uses, including antipyretic and anti-inflammatory properties. its toxicity at high doses limits its use.
Industry: Pulegone is used in the flavoring and fragrance industries due to its strong minty aroma.
作用機序
Pulegone exerts its effects through various molecular targets and pathways. It is metabolized in the liver to form menthofuran, which is responsible for its hepatotoxic effects . Pulegone also interacts with the central nervous system, causing a decrease in ambulation and an increase in pentobarbital-induced sleeping time in animal studies . The exact molecular targets and pathways involved in these effects are still being studied.
類似化合物との比較
Pulegone is similar to other monoterpenes such as menthol, menthone, and isopulegone . pulegone is unique in its strong minty aroma and its ability to undergo a wide range of chemical reactions. Other similar compounds include:
Menthol: Known for its cooling sensation and used in various medicinal and cosmetic products.
Menthone: Used in flavoring and fragrance industries.
Isopulegone: An isomer of pulegone with similar chemical properties but different biological activities.
Pulegone’s unique combination of chemical reactivity and biological activity makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5587-79-1 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
5-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h5-7H,4H2,1-3H3 |
InChIキー |
JSIJNCSVIGPGDV-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


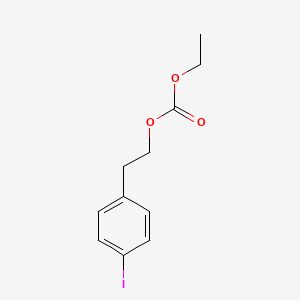
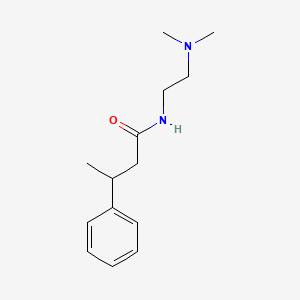
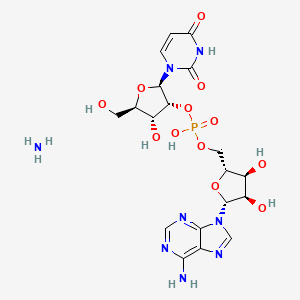
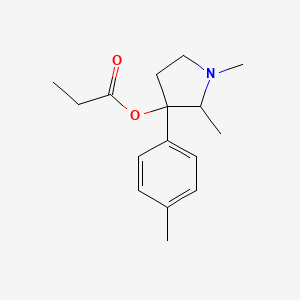
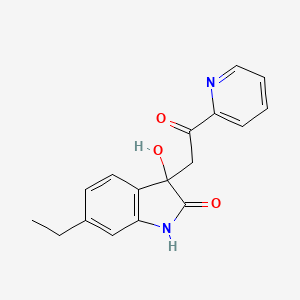
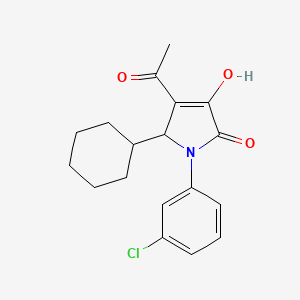
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
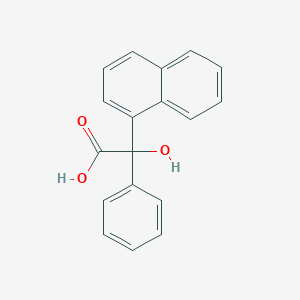
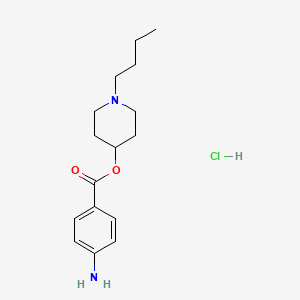
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
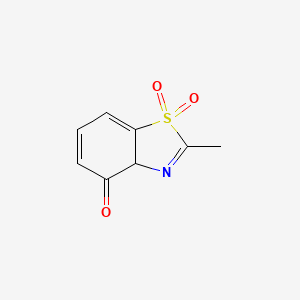
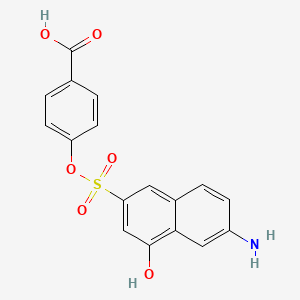
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
